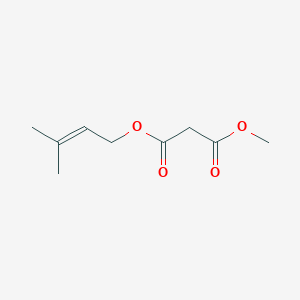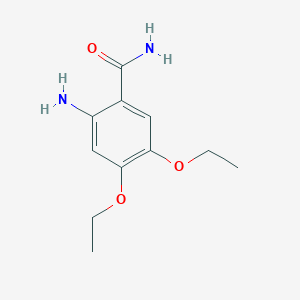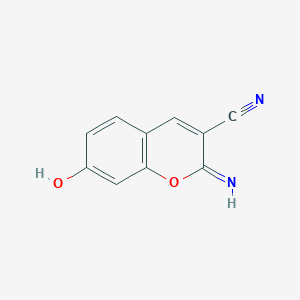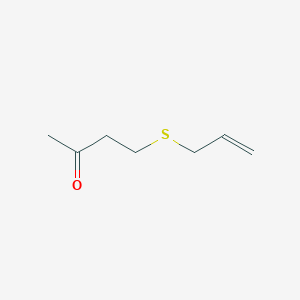
2-Butanone, 4-(2-propenylthio)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-(2-propenylthio)-(9CI) is an organic compound with the molecular formula C7H12OS It is a derivative of butanone, where a propenylthio group is attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-propenylthio)-(9CI) typically involves the reaction of 2-butanone with a suitable thiol compound, such as allyl mercaptan, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of 2-Butanone, 4-(2-propenylthio)-(9CI) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-(2-propenylthio)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The propenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 4-(2-propenylthio)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-(2-propenylthio)-(9CI) involves its interaction with molecular targets through its functional groups. The propenylthio group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, known for its antioxidant properties.
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, used for its antiseptic and analgesic properties.
Uniqueness
2-Butanone, 4-(2-propenylthio)-(9CI) is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a butanone backbone with a propenylthio group makes it a versatile compound for various chemical transformations and research purposes.
Propiedades
Número CAS |
514848-29-4 |
|---|---|
Fórmula molecular |
C7H12OS |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
4-prop-2-enylsulfanylbutan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h3H,1,4-6H2,2H3 |
Clave InChI |
XEUFXEDTTFEZPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


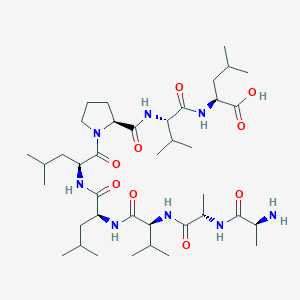
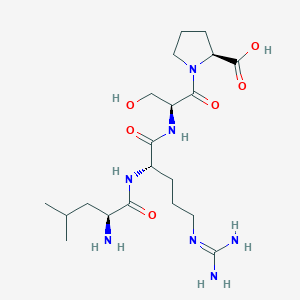
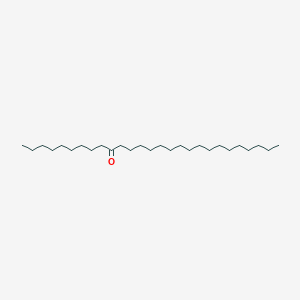
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
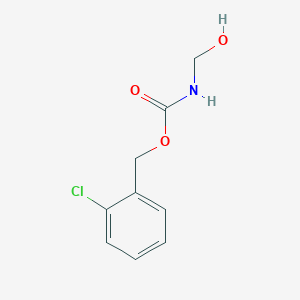
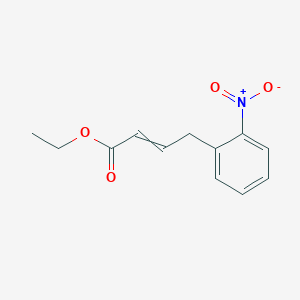
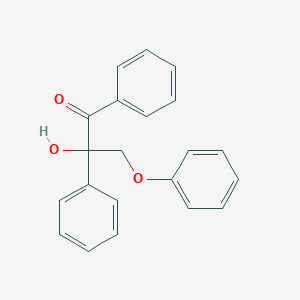
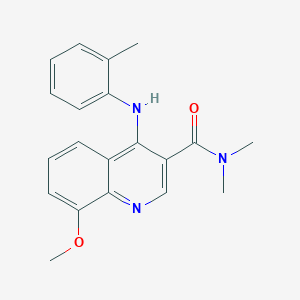
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
